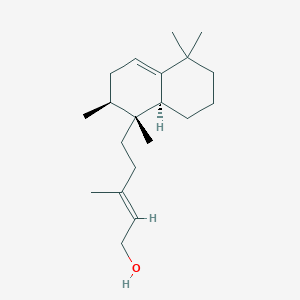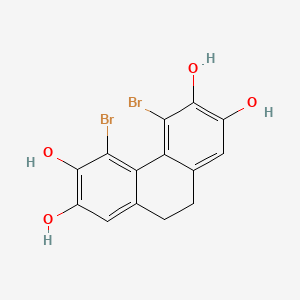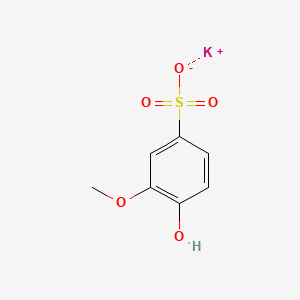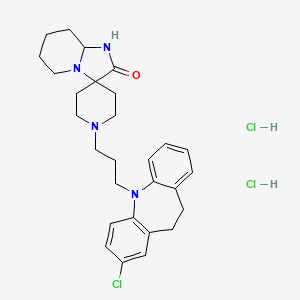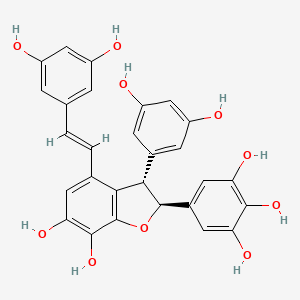
Scirpusin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scirpusin C is a natural product found in Syagrus romanzoffiana with data available.
Wissenschaftliche Forschungsanwendungen
Alpha-Amylase Inhibition and Blood Glucose Regulation
Research on compounds related to Scirpusin C, such as Scirpusin B, reveals their potential in inhibiting alpha-amylase activity. For instance, Scirpusin B isolated from Callistemon rigidus has shown inhibitory effects on alpha-amylase in mouse plasma and gastrointestinal tract. This suggests a potential application in regulating postprandial blood glucose levels, indicating a new medicinal use for this compound (Kobayashi et al., 2006).
Antioxidant and Protective Properties
Scirpusin A, a close relative of Scirpusin C, has been identified as a potent antioxidant. It exhibits significant protective effects against reactive oxygen species and protects DNA from singlet oxygen-induced damage. This indicates its potential use as a protector against oxidative stress at low concentrations (Kong et al., 2010).
HIV Inhibition
Compounds like Scirpusin A and Scirpusin B have demonstrated potent antiviral activity against HIV-1 in vitro. These findings suggest that derivatives of Scirpusin, possibly including Scirpusin C, could be explored for their antiviral properties, particularly in the context of HIV-1 inhibition (Yang et al., 2005).
Vasorelaxant and Cardiovascular Health
Scirpusin B, a compound structurally similar to Scirpusin C, has been found to possess vasorelaxant properties. It has shown effectiveness in inducing vasorelaxation in endothelium-intact rat thoracic aortas, suggesting potential applications for cardiovascular health, particularly in combating cardiovascular diseases (CVDs) (Sano et al., 2011).
Enzyme Inhibition and Potential Antidiabetic Effects
Stilbenoids, including compounds like Scirpusin C, have been isolated from various plants and found to inhibit enzymes like alpha-glucosidase. This enzyme is involved in carbohydrate digestion, suggesting that stilbenoids, such as Scirpusin C, might have therapeutic potential as hypoglycemic agents (Lam et al., 2008).
Eigenschaften
Produktname |
Scirpusin C |
|---|---|
Molekularformel |
C28H22O10 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
5-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-6,7-dihydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C28H22O10/c29-16-3-12(4-17(30)10-16)1-2-13-7-22(35)26(37)28-23(13)24(14-5-18(31)11-19(32)6-14)27(38-28)15-8-20(33)25(36)21(34)9-15/h1-11,24,27,29-37H/b2-1+/t24-,27+/m0/s1 |
InChI-Schlüssel |
MXKNWJGLXBWKHE-MEYGYVAISA-N |
Isomerische SMILES |
C1=C(C=C(C=C1O)O)/C=C/C2=CC(=C(C3=C2[C@@H]([C@H](O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C=C1O)O)C=CC2=CC(=C(C3=C2C(C(O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |
Synonyme |
scirpusin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



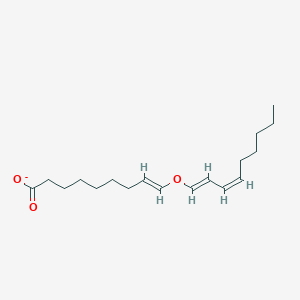
![methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264652.png)

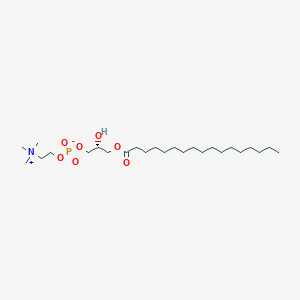
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1264660.png)
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1264661.png)
